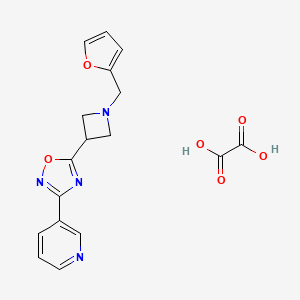
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of furan, azetidine, pyridine, and oxadiazole rings within a single molecule provides a rich platform for exploring diverse chemical reactivities and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic synthesis:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Furan-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the azetidine derivative.
Construction of the 1,2,4-Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Coupling with Pyridine: The pyridine ring is introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The azetidine ring can be reduced to form saturated azetidines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Cyclization Conditions: Acidic or basic conditions, often involving catalysts like palladium or copper.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Saturated azetidines.
Substitution Products: Various substituted pyridines.
Cyclization Products: Complex polycyclic compounds.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology
Drug Development: The compound’s heterocyclic structure is of interest for the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Medicine
Therapeutics: Research is ongoing into its potential use in treating various diseases due to its ability to interact with biological targets.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The furan and pyridine rings can participate in π-π stacking interactions, while the azetidine and oxadiazole rings can form hydrogen bonds with amino acid residues in proteins.
相似化合物的比较
Similar Compounds
- 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-triazole
- 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-thiadiazole
- 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the oxadiazole ring in 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate distinguishes it from other similar compounds. This ring imparts unique electronic properties and reactivity patterns, making it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
属性
IUPAC Name |
5-[1-(furan-2-ylmethyl)azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2.C2H2O4/c1-3-11(7-16-5-1)14-17-15(21-18-14)12-8-19(9-12)10-13-4-2-6-20-13;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPTZFGAMINRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CO2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














